REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17]C(=O)OC(C)(C)C)=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[CH:4][N:3]=1>C(O)(C(F)(F)F)=O.ClCCl>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[C:7]3[C:2]([NH2:1])=[N:3][CH:4]=[C:5]([C:25]4[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=4)[C:6]=3[S:10][CH:9]=2)=[CH:16][CH:15]=1
|
Name
|
solution
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(OC(C)(C)C)=O)C2=CC=NC=C2
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
The residue was triturated from ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=CSC2=C1C(=NC=C2C2=CC=NC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 mg | |
YIELD: CALCULATEDPERCENTYIELD | 129% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |